

4-Chloro-2-methylpent-2-ene IUPAC nomenclature and structure

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Compound of Interest

Compound Name: 4-Chloro-2-methylpent-2-ene

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An In-depth Technical Guide to 4-Chloro-2-methylpent-2-ene

This technical guide provides a comprehensive overview of **4-Chloro-2-methylpent-2-ene**, including its IUPAC nomenclature, chemical structure, physical and chemical properties, and a representative synthetic protocol. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

IUPAC Nomenclature and Structure

The systematic IUPAC name for the compound is **4-chloro-2-methylpent-2-ene**. The name is derived following the IUPAC rules for the nomenclature of organic compounds.^[1]

The logical process for determining the IUPAC name is outlined in the diagram below:



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Caption: Logical workflow for determining the IUPAC name of **4-Chloro-2-methylpent-2-ene**.

The chemical structure of **4-Chloro-2-methylpent-2-ene** is depicted in the following diagram:

Caption: Chemical structure of **4-Chloro-2-methylpent-2-ene**.

Physicochemical Properties

The following table summarizes the computed physicochemical properties of **4-Chloro-2-methylpent-2-ene**.^[1]

Property	Value
Molecular Formula	C6H11Cl
Molecular Weight	118.60 g/mol
XLogP3	2.7
Exact Mass	118.054928 g/mol
Monoisotopic Mass	118.054928 g/mol
Topological Polar Surface Area	0 Å ²
Heavy Atom Count	7
Complexity	70.2

Experimental Protocols

A specific, detailed experimental protocol for the synthesis of **4-Chloro-2-methylpent-2-ene** is not readily available in the surveyed literature. However, a general and widely applicable method for the synthesis of allylic chlorides from the corresponding allylic alcohols can be adapted.

General Synthesis of Allylic Chlorides from Allylic Alcohols:

This procedure is based on the reaction of an allylic alcohol with a chlorinating agent, such as thionyl chloride (SOCl₂) or hydrochloric acid (HCl), often in the presence of a catalyst or a base like pyridine to neutralize the acidic byproduct.

Representative Protocol:

- **Starting Material:** The synthesis would commence with 2-methylpent-2-en-4-ol.

- **Reaction Setup:** The allylic alcohol is dissolved in a suitable anhydrous solvent (e.g., diethyl ether, dichloromethane) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, under an inert atmosphere (e.g., nitrogen or argon). The flask is cooled in an ice bath.
- **Addition of Chlorinating Agent:** Thionyl chloride (1.1 to 1.5 equivalents) is added dropwise to the cooled solution of the alcohol. Pyridine (1.1 to 1.5 equivalents) may be added to scavenge the HCl produced.
- **Reaction:** After the addition is complete, the reaction mixture is allowed to warm to room temperature and then stirred for a period of 1 to 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Workup:** Once the reaction is complete, the mixture is carefully poured over crushed ice to quench any unreacted thionyl chloride. The organic layer is separated, and the aqueous layer is extracted with the same organic solvent.
- **Purification:** The combined organic layers are washed with a saturated sodium bicarbonate solution, followed by brine. The organic layer is then dried over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate), filtered, and the solvent is removed under reduced pressure.
- **Final Product:** The crude product, **4-Chloro-2-methylpent-2-ene**, can be further purified by distillation under reduced pressure to yield the pure compound.

Spectroscopic Data (Predicted)

While experimental spectra for **4-Chloro-2-methylpent-2-ene** are not available, the following tables provide predicted spectroscopic data based on the analysis of similar compounds and known spectroscopic principles.

Predicted ^1H NMR Data (in CDCl_3):

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~5.5 - 5.7	d	1H	=CH-
~4.5 - 4.7	m	1H	-CHCl-
~1.8 - 2.0	s	3H	=C(CH ₃)-
~1.7 - 1.9	d	3H	-CH(Cl)CH ₃
~1.6 - 1.8	s	3H	=C(CH ₃)CH ₃

Predicted ¹³C NMR Data (in CDCl₃):

Chemical Shift (δ) ppm	Carbon Type
~130 - 135	C=
~125 - 130	=CH-
~55 - 60	-CHCl-
~25 - 30	-CH(Cl)CH ₃
~20 - 25	=C(CH ₃)-
~18 - 23	=C(CH ₃)CH ₃

Predicted Key IR Absorptions:

Wavenumber (cm ⁻¹)	Bond Vibration
~3020 - 3080	=C-H stretch
~2850 - 3000	C-H stretch (alkyl)
~1660 - 1680	C=C stretch
~650 - 800	C-Cl stretch

Predicted Mass Spectrometry Fragmentation:

m/z	Fragment Ion
118/120	[M] ⁺ (Molecular ion with ³⁵ Cl/ ³⁷ Cl)
83	[M - Cl] ⁺
41	[C ₃ H ₅] ⁺

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References

- 1. 4-Chloro-2-methylpent-2-ene | C₆H₁₁Cl | CID 12535659 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

Email: info@benchchem.com